molecular formula C11H16ClNO B13888219 2-(Aminomethyl)-4-tert-butyl-6-chlorophenol CAS No. 58456-93-2

2-(Aminomethyl)-4-tert-butyl-6-chlorophenol

Cat. No.: B13888219
CAS No.: 58456-93-2
M. Wt: 213.70 g/mol
InChI Key: SGTQPEPZPLTJBA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-tert-butyl-6-chlorophenol is an organic compound that belongs to the class of phenols It features a phenolic ring substituted with an aminomethyl group, a tert-butyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-tert-butyl-6-chlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butyl-2,6-dichlorophenol with formaldehyde and ammonia under basic conditions. The reaction proceeds through a Mannich reaction, where the formaldehyde and ammonia react to form an aminomethyl intermediate, which then reacts with the phenol to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-tert-butyl-6-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-(Aminomethyl)-4-tert-butyl-6-chlorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-tert-butyl-6-chlorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 4-tert-Butylphenol
  • 2,6-Dichlorophenol

Uniqueness

2-(Aminomethyl)-4-tert-butyl-6-chlorophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules, while the chlorine atom enhances its electrophilicity.

Properties

CAS No.

58456-93-2

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(aminomethyl)-4-tert-butyl-6-chlorophenol

InChI

InChI=1S/C11H16ClNO/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-5,14H,6,13H2,1-3H3

InChI Key

SGTQPEPZPLTJBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CN

Origin of Product

United States

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